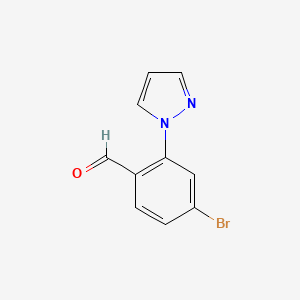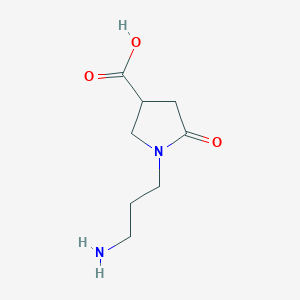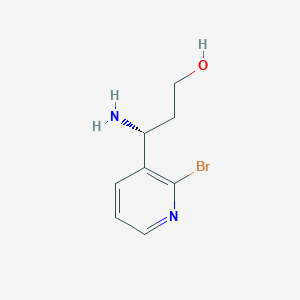![molecular formula C10H11N3S B13302397 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13302397.png)
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine is a compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. One common synthetic route includes the reaction of 4-bromoacetophenone with thiourea to form the thiazole ring, which is then coupled with 4-pyridinecarboxaldehyde under specific conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can act as a ligand for metal ions. These interactions can modulate biochemical pathways and enzyme activities, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine can be compared with other similar compounds, such as:
4-(Pyridin-4-yl)thiazol-2-amine: This compound also features a thiazole ring fused with a pyridine ring but lacks the ethanamine group, which may affect its chemical and biological properties.
1-(4-Pyridinyl)ethanamine: This compound contains a pyridine ring with an ethanamine group but lacks the thiazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in the combination of both thiazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H11N3S/c1-7(11)10-13-9(6-14-10)8-2-4-12-5-3-8/h2-7H,11H2,1H3 |
InChI Key |
NFSPCCHHEBOTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=NC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


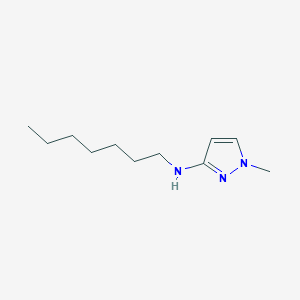



![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
![tert-Butyl N-(2-{[4-(difluoromethoxy)phenyl]methyl}-3-oxopropyl)carbamate](/img/structure/B13302347.png)
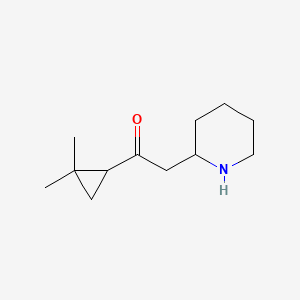


![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13302373.png)
![4-Chloro-2-(cyclobutylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13302381.png)
